1-(Chloromethyl)-9-hydroxy-3H-naphtho[2,1-b]pyran-3-one
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Overview
Description
1-(Chloromethyl)-9-hydroxy-3H-naphtho[2,1-b]pyran-3-one is a compound belonging to the naphthopyran family Naphthopyrans are known for their unique photochromic properties, which allow them to change color upon exposure to light
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-9-hydroxy-3H-naphtho[2,1-b]pyran-3-one typically involves the reaction of naphthol derivatives with chloromethylating agents under controlled conditions. One common method involves the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride, to facilitate the chloromethylation reaction. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-9-hydroxy-3H-naphtho[2,1-b]pyran-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic conditions.
Major Products
The major products formed from these reactions include ketone or aldehyde derivatives (oxidation), dihydro derivatives (reduction), and various substituted derivatives (substitution) .
Scientific Research Applications
1-(Chloromethyl)-9-hydroxy-3H-naphtho[2,1-b]pyran-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-9-hydroxy-3H-naphtho[2,1-b]pyran-3-one involves its ability to undergo photochromic reactions. Upon exposure to light, the compound undergoes a ring-opening reaction to form a colored merocyanine dye. This process is reversible, and the compound can revert to its original form in the absence of light. The molecular targets and pathways involved in this process include the absorption of photons and the subsequent electronic transitions that lead to the ring-opening reaction .
Comparison with Similar Compounds
Similar Compounds
6-Chloromethyl-3-hydroxy-2-substituted 4H-pyran-4-one: Known for its antimicrobial properties.
3,3-Diphenyl-3H-naphtho[2,1-b]pyran: Exhibits strong photochromic properties and is used in ophthalmic lenses.
Uniqueness
1-(Chloromethyl)-9-hydroxy-3H-naphtho[2,1-b]pyran-3-one is unique due to its specific combination of a chloromethyl group and a hydroxyl group on the naphthopyran scaffold. This combination imparts distinct chemical reactivity and photochromic behavior, making it a valuable compound for various applications .
Properties
CAS No. |
861820-83-9 |
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Molecular Formula |
C14H9ClO3 |
Molecular Weight |
260.67 g/mol |
IUPAC Name |
1-(chloromethyl)-9-hydroxybenzo[f]chromen-3-one |
InChI |
InChI=1S/C14H9ClO3/c15-7-9-5-13(17)18-12-4-2-8-1-3-10(16)6-11(8)14(9)12/h1-6,16H,7H2 |
InChI Key |
WDIVAFZOIOXWTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC3=C2C(=CC(=O)O3)CCl)O |
Origin of Product |
United States |
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